N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine
Description
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole core, which is a heterocyclic structure containing nitrogen and oxygen atoms, and is substituted with a chlorophenyl group, a morpholine ring, and a nitro group. These functional groups contribute to the compound’s diverse chemical reactivity and potential utility in research and industry.
Properties
IUPAC Name |
N-(2-chlorophenyl)-7-morpholin-4-yl-4-nitro-2,1,3-benzoxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O4/c17-10-3-1-2-4-11(10)18-12-9-13(21-5-7-25-8-6-21)14-15(20-26-19-14)16(12)22(23)24/h1-4,9,18H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGLLCWAQDESLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxadiazole core, followed by the introduction of the chlorophenyl, morpholine, and nitro substituents through various substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amine derivatives.
Substitution: Formation of substituted benzoxadiazole derivatives.
Scientific Research Applications
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxadiazole core, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the benzoxadiazole core can intercalate with DNA or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5-yl)acetamide
- 3-(4-chloro-phenyl)-N-(2-morpholin-4-yl-ethyl)-acrylamide
Uniqueness
N-(2-chlorophenyl)-7-(morpholin-4-yl)-4-nitro-2,1,3-benzoxadiazol-5-amine stands out due to its combination of functional groups, which confer unique chemical reactivity and potential applications. The presence of the benzoxadiazole core, along with the nitro and morpholine substituents, makes it a versatile compound for various research and industrial purposes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
